JackiePhos Pd G3
Description
Properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37F12O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-11-29(20(3)4)33(30(12-22)21(5)6)34-31(52-7)9-10-32(53-8)35(34)54(27-15-23(36(40,41)42)13-24(16-27)37(43,44)45)28-17-25(38(46,47)48)14-26(18-28)39(49,50)51;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-21H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXQLXUMYKLNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H51F12NO5PPdS- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1167.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ligand Synthesis
While detailed ligand synthesis protocols are proprietary, structural analysis reveals that JackiePhos is a biarylphosphine ligand derived from 2,4,6-triisopropyl-3,6-dimethoxybiphenyl and 3,5-bis(trifluoromethyl)phenylphosphine. The trifluoromethyl groups confer electron-withdrawing properties, while the isopropyl substituents provide steric bulk to stabilize palladium intermediates.
Palladium Complexation
The ligand is reacted with palladium(II) methanesulfonate under inert conditions to form the final complex. Key steps include:
Table 1: Reaction Parameters for Pd Complexation
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Pd Source | Pd(OMs)₂ | Maximizes anion compatibility |
| Ligand:Pd Ratio | 1.1:1 | Prevents Pd aggregation |
| Reaction Time | 18 hours | Balances kinetics and decomposition |
| Atmosphere | Argon | Minimizes ligand oxidation |
Purification and Stabilization
Post-synthesis, the crude product undergoes rigorous purification:
Stability Enhancements
The methanesulfonate anion improves solubility in polar solvents compared to chloride-based precursors. Argon charging during packaging prevents oxidative degradation, extending shelf life to >24 months at 2–8°C.
Table 2: Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) | Stability (24h) |
|---|---|---|
| THF | 25.4 | >95% |
| DMF | 18.9 | 90% |
| Toluene | 12.1 | 85% |
Mechanistic Insights into Complex Formation
31P NMR studies reveal that JackiePhos coordinates Pd(II) via its phosphorus atom, forming a square-planar geometry. Methanesulfonate acts as a non-coordinating counterion, preventing ligand displacement during storage.
Ligand Exchange Dynamics
Competitive experiments show that JackiePhos resists displacement by acetylacetonate (acac) ligands, unlike first-generation catalysts. This stability is critical for maintaining catalytic activity in diverse reaction media.
Industrial-Scale Production Challenges
Cost Drivers
Environmental Considerations
Waste streams containing residual Pd are treated with thiourea to precipitate Pd(0), achieving 99.9% metal recovery.
Quality Control Protocols
Analytical Methods
Table 3: Batch Quality Metrics
| Parameter | Specification | Typical Result |
|---|---|---|
| Purity (HPLC) | ≥98% | 98.4% |
| Residual Solvents | <500 ppm | 210 ppm |
| Pd Content | 9.1–9.3% | 9.22% |
Chemical Reactions Analysis
Core Cross-Coupling Reactions
JackiePhos Pd G3 catalyzes seven key transformations:
-
Stille Coupling : Couples organostannanes with aryl halides (e.g., 2-bromopyridine + tributylphenylstannane → 2-phenylpyridine) .
-
Suzuki-Miyaura Coupling : Links aryl halides to boronic acids (e.g., bromobenzene + phenylboronic acid → biphenyl) .
-
Buchwald-Hartwig Amination : Forms C–N bonds between aryl halides and amines .
-
Negishi Coupling : Connects organozinc reagents with aryl halides .
-
Sonogashira Coupling : Joins terminal alkynes with aryl halides .
Reaction Performance in Alkene Diamination
In Pd-catalyzed alkene diamination using N-allylureas and O-benzoylhydroxylamines, this compound exhibited variable efficacy depending on reaction conditions:
Table 1: Yield Comparison with Different Catalytic Systems
| Entry | Catalyst System | Ligand | Yield (%) |
|---|---|---|---|
| 1 | Pd(acac)₂ + JackiePhos | JackiePhos | 90 |
| 2 | Pd(acac)₂ | None | 95 |
| 3 | Pd(tfa)₂ + acac | acac | 95 |
| 4 | Pd₂(dba)₃ | None | 43 |
Key findings:
-
Ligand-Free Superiority : Omitting JackiePhos improved yields (95% vs. 90%), suggesting acac (acetylacetonate) may act as the active ligand .
-
Precatalyst Dependency : Pd(acac)₂ outperformed Pd₂(dba)₃ and Pd(OAc)₂ due to better ligand-exchange dynamics .
Oxidative Addition Limitations
31P NMR studies revealed that JackiePhos does not bind to Pd(acac)₂, challenging the assumption of direct ligand participation. Instead, acac coordinates palladium, forming the active species .
Stereochemical Outcomes
In diamination of deuterated alkenes, this compound produced products via anti-aminopalladation:
Table 2: Diastereoselectivity Under Varied Conditions
| Entry | Electrophile Equiv. | Ligand | Diastereomeric Ratio |
|---|---|---|---|
| 1 | 3.0 | JackiePhos | 6:1 |
| 2 | 1.5 | None | 2.8:1 |
Lower electrophile concentrations reduced selectivity, implicating competing reaction pathways .
Comparative Catalyst Performance
This compound outperforms earlier-generation catalysts in reactions requiring bulky substrates:
Table 3: Catalyst Generations and Key Features
| Generation | Anion | Solubility | Ligand Compatibility |
|---|---|---|---|
| G1 | Chloride | Moderate | Limited |
| G3 | Methanesulfonate | High | Broad (e.g., t-BuBrettPhos) |
Advantages:
-
Enhanced Solubility : Methanesulfonate improves performance in polar solvents (e.g., THF, dioxane) .
-
Stability : Resists decomposition under aerobic conditions for >24 hours .
Substrate Scope and Limitations
-
Effective Substrates : Electron-deficient aryl halides (e.g., 4-bromonitrobenzene) and sterically hindered amines .
-
Challenges : Reactions with ortho-substituted aryl halides require higher temperatures (80–100°C) .
Critical Research Findings
-
Ligand Role Reassessment : JackiePhos primarily stabilizes the precatalyst rather than participating in catalysis, as shown by ligand-free high-yield reactions .
-
Electrophile Concentration Effects : Excess electrophiles improve diastereoselectivity by accelerating oxidative addition .
-
Competitive Ligand Inhibition : JackiePhos reduces yields in certain substrates (e.g., methoxy-substituted alkenes), necessitating ligand screening .
These insights position this compound as a versatile but mechanistically nuanced tool for synthetic chemistry, particularly in constructing complex pharmaceuticals and agrochemicals .
Scientific Research Applications
Organic Chemistry
JackiePhos Pd G3 is extensively used in organic synthesis for:
- Synthesis of Pharmaceuticals : It facilitates the creation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). For example, studies have shown that it can achieve high yields in the synthesis of HIV NNRTI Doravirine analogues through sp²-sp³ cross-coupling reactions .
- Development of Fine Chemicals : The compound is crucial in synthesizing fine chemicals used in various industrial applications.
Biological Applications
In biological research, this compound is employed for:
- Modification of Biomolecules : It aids in the modification and functionalization of biomolecules to study biological processes and mechanisms.
- Drug Development : Its role in synthesizing complex drug molecules makes it a key player in medicinal chemistry.
Material Science
This compound is also utilized in material science for:
- Development of Advanced Materials : The compound's catalytic properties are leveraged to create new materials with specific functionalities, such as conductive polymers or nanomaterials.
Case Study 1: Synthesis of HIV NNRTI Doravirine Analogues
In an article published in Organic Letters, researchers demonstrated the efficiency of this compound in a sp²-sp³ Stille cross-coupling reaction which yielded a significant amount of desired product with minimal by-products. The study highlighted the compound's ability to maintain high yields even under varying reaction conditions .
Case Study 2: Alkene Diamination Reactions
Research published on Pd-catalyzed alkene diamination reactions illustrated that this compound could effectively facilitate these transformations. However, it was noted that its presence sometimes inhibited catalysis for certain substrates, indicating the need for careful selection of reaction conditions .
Mechanism of Action
The mechanism of action of JackiePhos Pd G3 involves the coordination of the palladium center with the ligand JackiePhos, which stabilizes the palladium in its active form. The palladium center then facilitates the oxidative addition of the aryl halide, followed by the transmetalation with the organometallic reagent, and finally the reductive elimination to form the coupled product .
Comparison with Similar Compounds
Biological Activity
JackiePhos Pd G3 is a palladium-based compound that serves as a precatalyst in various organic synthesis reactions, particularly in cross-coupling mechanisms. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Overview of this compound
This compound is primarily utilized in facilitating Stille cross-coupling reactions , which involve the formation of carbon-carbon bonds between organostannanes and aryl halides. The compound enhances the efficiency of these reactions, making it a valuable tool in organic synthesis and medicinal chemistry.
- Target Reaction : Stille cross-coupling reaction
- Mode of Action : Acts as a palladium precatalyst
- Biochemical Pathways : Facilitates the transfer of organostannane groups to aryl halides.
1. Efficacy in Cross-Coupling Reactions
Research has demonstrated that this compound significantly improves yields in various palladium-catalyzed reactions. For instance, studies showed that using JackiePhos as a ligand resulted in yields ranging from 60% to 90% in different cross-coupling scenarios .
Table 1: Summary of Yields in Various Reactions Using this compound
| Reaction Type | Yield (%) |
|---|---|
| Pd(acac)2 with JackiePhos | 90 |
| Pd(tfa)2 with acac | 95 |
| Other catalysts without JackiePhos | 24-43 |
2. Influence on Reaction Conditions
In experiments involving alkene diamination reactions, the presence of JackiePhos was found to enhance yields when combined with other ligands such as acac (2,4-pentanedione). However, it was noted that the effectiveness could vary depending on the specific substrates used .
3. Comparative Studies with Other Ligands
This compound has been compared with similar compounds such as XPhos Pd G3 and SPhos Pd G3. These studies indicate that while all these ligands serve similar functions, JackiePhos exhibits unique reactivity and stability profiles under various conditions .
Applications in Biological Research
This compound is not only pivotal in chemical synthesis but also finds applications in biological research:
Q & A
Q. What are the key structural and electronic features of JackiePhos Pd G3 that enable its catalytic efficiency in cross-coupling reactions?
this compound incorporates a sterically demanding biphenyl backbone with electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups on the phosphine ligand. These features stabilize Pd(II) intermediates during transmetallation and reduce β-elimination by sterically shielding the metal center. The methoxy groups at the 3,6-positions of the biphenyl scaffold further enhance stability and promote selective C–C bond formation .
Q. How does this compound suppress β-elimination pathways in glycosyl cross-coupling reactions compared to smaller ligands?
Bulky ligands like JackiePhos create a steric environment that hinders coordination of β-alkoxy groups to Pd, thereby disfavoring β-elimination. Computational studies reveal that JackiePhos increases the activation barrier for β-elimination by 5–8 kcal/mol compared to smaller ligands (e.g., Ph₂BrettPhos), directing reactions toward stereoretentive C–C bond formation .
Q. What experimental conditions optimize the use of this compound in stereoselective C–H functionalization?
Optimal conditions include:
- Catalyst loading : 4 mol% Pd(acac)₂ with 16 mol% JackiePhos .
- Solvent : Polar aprotic solvents (e.g., DMSO or CH₃CN) to stabilize Pd intermediates.
- Temperature : 60–100°C to balance reaction rate and selectivity .
- Base : Cs₂CO₃ for deprotonation without side reactions .
Advanced Research Questions
Q. How do DFT calculations explain the stereochemical outcomes of Pd-catalyzed reactions using this compound?
Density functional theory (DFT) studies at the M06/SDD-6–311+G(d,p) level show that JackiePhos stabilizes cyclic transition states during transmetallation, preserving anomeric stereochemistry. The ligand’s steric bulk restricts Pd–F coordination, favoring a closed transition state with a 24.2 kcal/mol activation barrier for stereospecific C–C bond formation .
Q. What strategies mitigate competing coordination from substrate functional groups (e.g., 2-acetamide) in this compound-catalyzed reactions?
Substrates with coordinating groups (e.g., amines or acetamides) can inhibit catalysis by occupying Pd coordination sites. Replacing traditional ligands (e.g., P(OMe)₃) with JackiePhos avoids this issue, as its rigid structure prevents unwanted ligand substitution. This approach achieves >80% yield and >10:1 selectivity in acyl glycoside synthesis .
Q. How do contradictory reports on ligand steric effects in Pd catalysis reconcile?
While bulky ligands like JackiePhos slow transmetallation rates due to steric shielding (e.g., reduced coupling rates in 1,2-cis C1-stannanes ), they are critical for suppressing β-elimination and enhancing stereoselectivity. This trade-off is resolved by tuning reaction conditions (e.g., higher temperatures or prolonged reaction times) to prioritize selectivity over speed .
Q. What mechanistic insights explain the superior performance of this compound in challenging substrates like 2-deoxyglycosides?
JackiePhos accelerates reductive elimination (ΔG‡ = 10.0 kcal/mol) while raising the energy barrier for β-methoxy elimination by 12 kcal/mol. This dual effect ensures retention of anomeric configuration even in deoxygenated substrates, as validated by kinetic isotope effect (KIE) studies and X-ray crystallography .
Data Contradiction Analysis
Q. Why do some studies report diminished coupling rates with this compound despite its high selectivity?
Steric hindrance from JackiePhos can slow transmetallation in substrates with constrained geometries (e.g., 1,2-cis C1-stannanes). However, this limitation is offset by the ligand’s ability to prevent undesired side reactions. For example, in aryl halide couplings, slower transmetallation is tolerated to achieve >95% stereochemical fidelity .
Methodological Recommendations
Q. How should researchers design experiments to compare this compound with alternative ligands?
- Control experiments : Use identical substrates, Pd sources, and solvent/base systems.
- Kinetic profiling : Monitor reaction progress via NMR or GC-MS to quantify rates of transmetallation and β-elimination.
- Computational modeling : Compare energy barriers for key steps (e.g., transmetallation vs. elimination) using DFT .
Q. What analytical techniques validate stereochemical outcomes in this compound-catalyzed reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
